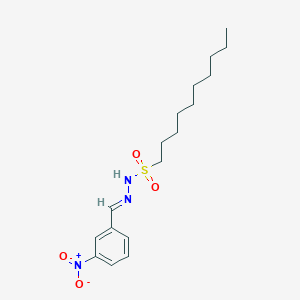
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide, also known as APETALA2 (AP2) transcription factor inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in regulating gene expression and controlling plant growth and development.
作用機序
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide inhibits the AP2 transcription factor by binding to its DNA-binding domain, preventing it from binding to its target genes and regulating their expression. This results in altered gene expression patterns and changes in plant growth and development (Chen et al., 2013).
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various physiological processes in plants, including seed germination, root growth, flower development, and stress response. It has also been shown to affect the expression of genes involved in hormone signaling pathways and stress response (Chen et al., 2013).
実験室実験の利点と制限
One advantage of using N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide in lab experiments is its specificity for the AP2 transcription factor, which allows for targeted regulation of gene expression. However, its effectiveness may vary depending on the plant species and the specific gene targets, and its potential toxicity and environmental impact should be carefully considered (Chen et al., 2013).
将来の方向性
Future research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide could focus on its potential in controlling plant growth and development in different environmental conditions, such as drought or high salinity. It could also be used in combination with other compounds to enhance its effectiveness or to target multiple transcription factors simultaneously. Additionally, its potential in regulating gene expression in other organisms, such as fungi or bacteria, could be explored (Chen et al., 2013).
In conclusion, this compound has shown promise in regulating gene expression and controlling plant growth and development. Its specificity for the AP2 transcription factor makes it a valuable tool for targeted gene regulation in lab experiments. However, further research is needed to fully understand its potential and limitations, and to explore its applications in other organisms and environmental conditions.
合成法
The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide involves the reaction of 2-mercaptopyridine with 6-acetyl-1,3-benzodioxole-5-carboxylic acid chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain a white solid compound with a yield of 62% (Chen et al., 2013).
科学的研究の応用
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-pyridinylthio)acetamide has been extensively studied for its potential in regulating gene expression in plants. The AP2 transcription factor is a key regulator of plant growth and development, and its inhibition by this compound has been shown to affect various plant processes, including seed germination, flower development, and stress response (Chen et al., 2013).
特性
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-10(19)11-6-13-14(22-9-21-13)7-12(11)18-15(20)8-23-16-4-2-3-5-17-16/h2-7H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCOQVRCPTXGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=CC=CC=N3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)





![methyl 4-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5768404.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5768410.png)



